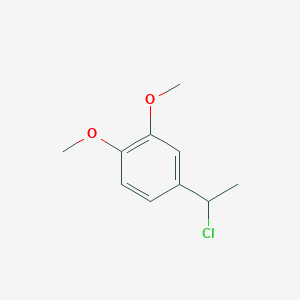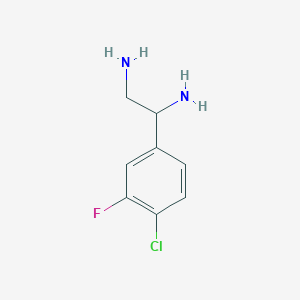
Piperidine-1-carbothiohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-1-carbothiohydrazide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-1-carbothiohydrazide typically involves the reaction of piperidine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Reaction of Piperidine with Carbon Disulfide: Piperidine reacts with carbon disulfide to form piperidine-1-carbodithioate.
Reaction with Hydrazine Hydrate: Piperidine-1-carbodithioate is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine-1-carbothiohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into piperidine-1-carbothiohydrazine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine-1-carbothiohydrazine.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine-1-carbothiohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activities, including antitubercular and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of piperidine-1-carbothiohydrazide involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by activating certain signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidine-1-carbodithioate: An intermediate in the synthesis of piperidine-1-carbothiohydrazide.
Piperidine-1-carbothiohydrazine: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of the piperidine ring and the carbothiohydrazide group. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H13N3S |
|---|---|
Peso molecular |
159.26 g/mol |
Nombre IUPAC |
piperidine-1-carbothiohydrazide |
InChI |
InChI=1S/C6H13N3S/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10) |
Clave InChI |
XHIHKTCUUHGKSF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)

![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)




![2-(4-ethylpiperazin-1-yl)-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12122232.png)
![methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate](/img/structure/B12122234.png)

